![molecular formula C21H31ClO2 B13408721 Pregn-4-ene-3,20-dione hydrochloride](/img/structure/B13408721.png)
Pregn-4-ene-3,20-dione hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregn-4-ene-3,20-dione hydrochloride typically involves the chemical modification of naturally occurring steroids. One common method includes the oxidation of pregn-4-ene-3,20-dione using specific reagents under controlled conditions to introduce the hydrochloride group .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as chromatography and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Pregn-4-ene-3,20-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to less oxidized forms using reducing agents.
Substitution: Replacement of specific functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized steroids .
Scientific Research Applications
Pregn-4-ene-3,20-dione hydrochloride functions as a progestational agent.
Its main biological functions include:
- Supporting pregnancy by preparing the uterus for implantation and maintaining it.
- Regulating the menstrual cycle.
- Having influence on the development of secondary sexual characteristics.
Medical Applications
This compound has a variety of applications:
- Hormone Replacement Therapy: Used to counter the effects of declining progesterone levels in menopausal women.
- Reproductive Health: It is utilized in fertility treatments and to prevent miscarriages.
- Treatment of Gynecological Disorders: Can be prescribed for conditions such as endometriosis and uterine bleeding.
Comparison with Other Steroid Compounds
This compound shares structural similarities with other steroid compounds, but it possesses unique characteristics due to its specific chloride substitution, which enhances its solubility and bioavailability compared to some natural steroids like progesterone.
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Progesterone (Pregn-4-ene-3,20-dione) | C21H30O2 | Natural hormone; regulates menstrual cycle and pregnancy |
16α-Methylprogesterone | C22H32O2 | Synthetic derivative; increased oral bioavailability |
Deoxycorticosterone | C21H30O3 | Mineralocorticoid activity; regulates sodium retention |
Hydroxyprogesterone caproate | C27H44O4 | Long-lasting progestin; used for hormone replacement |
Mechanism of Action
The mechanism of action of Pregn-4-ene-3,20-dione hydrochloride involves its interaction with specific molecular targets in the body. It binds to steroid receptors, modulating the expression of genes involved in various physiological processes. This interaction affects pathways related to hormone regulation, inflammation, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Pregn-4-ene-3,20-dione: A closely related compound without the hydrochloride group.
11α-Hydroxyprogesterone: A hydroxylated derivative with similar steroidal properties.
21-(Cyclohexylidene)pregn-4-ene-3,20-dione: Another derivative with a cyclohexylidene group .
Uniqueness
Pregn-4-ene-3,20-dione hydrochloride is unique due to its specific chemical structure, which includes the hydrochloride group. This modification enhances its solubility and stability, making it more suitable for certain research and industrial applications compared to its analogs .
Biological Activity
Pregn-4-ene-3,20-dione hydrochloride, commonly known as progesterone hydrochloride , is a synthetic derivative of the natural steroid hormone progesterone. This compound plays a significant role in various biological processes, particularly in reproductive health and hormonal therapies. This article explores its biological activity, mechanisms of action, and clinical applications supported by recent research findings.
Property | Value |
---|---|
Molecular Formula | C21H31ClO2 |
Molecular Weight | 364.93 g/mol |
XLogP3 | 3.9 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 1 |
Topological Polar Surface Area | 34.1 Ų |
This compound exerts its biological effects primarily through its action on progesterone receptors. The binding of this compound to these receptors leads to several physiological responses:
- Uterine Effects : It transforms the endometrium from a proliferative to a secretory phase, preparing it for potential implantation of a fertilized ovum .
- Cervical Mucus Changes : Progesterone increases the viscosity of cervical mucus, making it less permeable to sperm and thus reducing the chances of fertilization during certain phases of the menstrual cycle .
- Negative Feedback on Gonadotropins : It provides negative feedback to the anterior pituitary gland, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby preventing ovulation during the luteal phase .
Clinical Applications
This compound is utilized in various therapeutic contexts:
- Hormonal Replacement Therapy : Used in menopausal women to alleviate symptoms related to estrogen deficiency.
- Prevention of Preterm Birth : Research indicates that progestogen treatment significantly reduces the risk of preterm birth in women with a history of such complications .
- Management of Endometrial Disorders : It is effective in treating conditions like endometriosis and abnormal uterine bleeding by regulating menstrual cycles and endometrial growth.
Case Studies and Research Findings
Several studies have documented the efficacy and safety of this compound:
- A systematic review highlighted that progestogen therapy reduced preterm birth rates by approximately 34% among women with prior preterm deliveries . The odds ratio was calculated at OR=0.66 (95% credible interval: 0.53 - 0.82).
- Another study investigated the neuroprotective effects of pregnane steroids on brain function, suggesting that they may enhance GABAergic activity, which is crucial for neuronal stability .
Properties
Molecular Formula |
C21H31ClO2 |
---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one;hydrochloride |
InChI |
InChI=1S/C21H30O2.ClH/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3;/h12,16-19H,4-11H2,1-3H3;1H/t16-,17+,18-,19-,20-,21+;/m0./s1 |
InChI Key |
IZVGNUOKOZDHJP-XPHHJCFDSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.Cl |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.Cl |
Origin of Product |
United States |
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